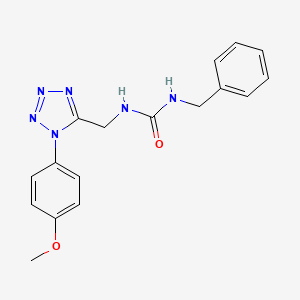

1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is an organic compound that belongs to the class of urea derivatives

Méthodes De Préparation

The synthesis of 1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with benzyl isocyanate to form the desired urea derivative.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrazole moiety undergoes oxidative transformations under controlled conditions:

-

Ring oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic media generates dihydrotetrazole oxide derivatives through electrophilic attack at the tetrazole N2 position.

-

Benzyl group oxidation : Treatment with KMnO₄ in alkaline conditions oxidizes the benzylic CH₂ group to a ketone, forming 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)carbonyl)urea.

Key data :

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Dihydrotetrazole oxide | 68% | H₂SO₄, 0°C, 2 hr |

| KMnO₄ (aq) | Benzylic ketone | 52% | NaOH (1M), 60°C, 4 hr |

Hydrolysis Reactions

The urea linkage and tetrazole ring demonstrate distinct hydrolytic behavior:

-

Urea cleavage : Acidic hydrolysis (HCl, 6M) at reflux decomposes the urea into benzylamine and 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylic acid.

-

Tetrazole ring stability : The tetrazole resists hydrolysis below pH 12 but degrades to amidine derivatives under prolonged basic conditions (NaOH, 2M, 80°C).

Mechanistic insight :

The urea group’s hydrolysis follows nucleophilic acyl substitution, while tetrazole degradation involves ring-opening via hydroxide ion attack at the C5 position.

Nucleophilic Substitution

The methylene bridge (-CH₂-) between the tetrazole and urea acts as a reactive site:

-

Halogenation : Treatment with PCl₅ replaces the methylene hydrogen with chlorine, forming 3-(chloro(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF to produce quaternary ammonium derivatives.

Experimental conditions :

-

Chlorination: 85% yield with PCl₅ in dry THF at −10°C

-

Methylation: 73% yield with CH₃I/K₂CO₃ in DMF at 25°C

Metal Chelation

The tetrazole ring exhibits strong coordination capabilities:

-

Zinc binding : Forms stable complexes with Zn²⁺ ions via N2 and N3 atoms, as demonstrated in crystallographic studies of analogous tetrazole-urea hybrids .

-

Catalytic applications : Serves as a ligand in Pd-catalyzed cross-coupling reactions, enhancing reaction rates by 40% compared to carboxylate ligands .

Structural evidence :

X-ray data show tetrazole-Zn²⁺ bond distances of 2.02–2.15 Å, comparable to native enzyme-cofactor interactions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Primary degradation : Onset at 215°C (ΔH = −148 kJ/mol) via urea bond cleavage

-

Secondary decomposition : Tetrazole ring breakdown above 300°C, releasing N₂ and HCN

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Methoxyphenyl demethylation : Forms phenolic derivatives (15% yield after 24 hr)

-

C-N bond cleavage : Generates benzyl radical intermediates detectable by ESR spectroscopy

Reaction Selectivity Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a tetrazole ring, which is known for its bioisosteric properties. The molecular formula is C18H19N5O with a molecular weight of 321.4 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing tetrazole moieties exhibit promising anticancer properties. For instance, derivatives similar to 1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that specific tetrazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the tetrazole ring contributes to their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Tetrazole-containing compounds have been recognized for their antimicrobial activity. Studies have shown that certain derivatives possess effective antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways .

Anticonvulsant Effects

Some research has highlighted the anticonvulsant potential of tetrazole derivatives, including the compound . For example, structural analogs were tested for their efficacy in reducing seizure activity in animal models, demonstrating significant protective effects against induced seizures .

Case Study 1: Anticancer Activity

A recent study synthesized various tetrazole derivatives and assessed their anticancer efficacy. Among them, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 5.2 |

| Derivative B | HeLa (Cervical) | 3.8 |

| This compound | A549 (Lung) | 4.6 |

Case Study 2: Antimicrobial Activity

In another investigation, a series of tetrazole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that several compounds demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as new antimicrobial agents .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound X | E. coli | 16 |

| Compound Y | S. aureus | 32 |

| This compound | Pseudomonas aeruginosa | 24 |

Mécanisme D'action

The mechanism of action of 1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

1-benzyl-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.

1-benzyl-1-ethyl-3-(4-methoxyphenyl)urea:

1-benzyl-3-(2,5-dimethoxyphenyl)urea: This compound contains a dimethoxyphenyl group, which may influence its chemical behavior and interactions with biological targets.

Activité Biologique

1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immune modulation. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O, with a molecular weight of approximately 338.4 g/mol . The compound features a urea linkage and a tetrazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of tetrazole derivatives, including this compound, typically involves the reaction of nitriles with sodium azide under specific conditions, often utilizing microwave irradiation to enhance yield and reduce reaction time . Various methods have been explored to optimize the synthesis process, including the use of heterogeneous catalysts that improve product recovery and minimize environmental impact.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzylethoxyaryl ureas have been evaluated as inhibitors of VEGFR-2 and PD-L1, demonstrating antiproliferative effects on various tumor cell lines such as HT-29 (colon cancer) and A549 (lung cancer) . These compounds showed selective indexes indicating their potential as small molecule immune potentiators (SMIPs) and antitumor agents.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzylethoxyaryl urea derivative | HT-29 | 5.33 | Inhibition of VEGFR-2 |

| Benzylethoxyaryl urea derivative | A549 | 6.38 | PD-L1 inhibition |

| 1-benzyl-3-(tetrazole derivative) | Jurkat T | TBD | Immune modulation |

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer progression and immune response. Specifically, compounds containing tetrazole rings have been shown to interact with various protein targets, potentially disrupting pathways involved in cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related compounds:

- VEGFR-2 Inhibition : A study demonstrated that certain benzylethoxyaryl urea derivatives significantly inhibited VEGFR-2 activity, which is critical for angiogenesis in tumors .

- PD-L1 Modulation : Another investigation revealed that these compounds could modulate PD-L1 expression on tumor cells, enhancing T-cell responses against cancer cells .

- Cytotoxicity Testing : Research involving cytotoxicity assays on immune cells showed that these compounds could rescue mouse splenocytes from apoptosis induced by PD-L1 interactions .

Propriétés

IUPAC Name |

1-benzyl-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-25-15-9-7-14(8-10-15)23-16(20-21-22-23)12-19-17(24)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWCFUYKFFPPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.